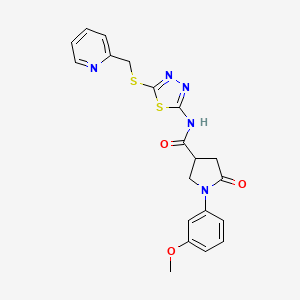

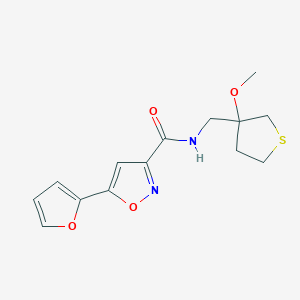

3-Chloro-4-(furan-2-ylmethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-(furan-2-ylmethoxy)aniline is a chemical compound with the molecular formula C11H10ClNO2 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of this compound is 223.66 . The InChI code for this compound is 1S/C11H10ClNO2/c12-10-6-8 (13)3-4-11 (10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 .Scientific Research Applications

Photochemical Preparation and Synthetic Applications

Research shows that derivatives of 3-Chloro-4-(furan-2-ylmethoxy)aniline, such as 2-(4-N,N-dimethylaminophenyl) heterocycles, can be obtained through photochemical processes. This involves the photolysis of related compounds in the presence of furan, leading to the formation of various heterocyclic compounds. These processes are characterized by high regio- and chemoselectivity (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Corrosion Inhibition

A study explored the use of furan Schiff base derivatives, related to this compound, as corrosion inhibitors for copper in acidic environments. This compound demonstrated significant efficiency in reducing corrosion, attributed to its adsorption on the copper surface, which follows the Langmuir isotherm model (Issaadi, Douadi, & Chafaa, 2014).

Synthesis of Oxazepine Derivatives

Another application involves the synthesis of oxazepine derivatives using aniline reacted with aromatic heterocyclic aldehydes, including furan-2-carbaldehyde. These structures have been characterized through various analytical techniques, suggesting potential applications in the development of new compounds (Jirjees, 2022).

Alternative Coupling Reactions and Catalysis

In the field of catalysis, derivatives of this compound have been utilized. For example, treatment of dienimides in the presence of a Lewis acid and (trimethylsiloxy)furan leads to the formation of aniline furan-2(5H)-ones, demonstrating potential in various organic synthesis applications (Giroux et al., 2009).

Synthesis of Furan-2(5H)-ones

The synthesis of furan-2(5H)-ones, using catalysts such as nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes, has been achieved through reactions involving aniline derivatives. This method is noted for its efficiency, short reaction times, and eco-friendliness, contributing to the green chemistry field (Shahbazi-Alavi et al., 2019).

Safety and Hazards

The safety information available indicates that 3-Chloro-4-(furan-2-ylmethoxy)aniline has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3-chloro-4-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKBBTZVVAZTOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)